Indoramin hydrochloride
Overview
Description
Indoramin hydrochloride is a piperidine antiadrenergic agent primarily used as an alpha-1 selective adrenoceptor antagonist. It is known for its ability to manage hypertension and benign prostatic hyperplasia by relaxing blood vessel walls and the muscles around the bladder and prostate .
Mechanism of Action
Target of Action
Indoramin hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle .
Mode of Action
This compound acts as an antagonist at the Alpha-1A adrenergic receptor . By blocking these receptors, it inhibits the action of catecholamines, such as adrenaline and noradrenaline, which are responsible for vasoconstriction . This results in vasodilation , leading to a decrease in blood pressure . Additionally, Indoramin has a direct myocardial depression action, which means it can reduce the force of heart contractions .
Biochemical Pathways
The biochemical pathways affected by this compound include the Neuroactive ligand-receptor interaction , Adrenergic signaling in cardiomyocytes , and Vascular smooth muscle contraction pathways . By blocking the Alpha-1A adrenergic receptor, Indoramin interferes with these pathways, leading to a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Following oral administration, Indoramin is well absorbed and extensively metabolized . Peak plasma levels of the drug and its metabolites occur 1-2 hours after dosing . The clearance of Indoramin, determined after intravenous administration, is of the same order as liver blood flow . In the isolated perfused rat liver, the extraction ratio is 0.98 .
Result of Action
The molecular and cellular effects of Indoramin’s action result in a decrease in blood pressure and relief from symptoms of benign prostatic hyperplasia . By blocking the Alpha-1A adrenergic receptor, Indoramin causes vasodilation, reducing the force of heart contractions, and ultimately lowering blood pressure .
Biochemical Analysis
Biochemical Properties
Indoramin Hydrochloride is a selective alpha-1 adrenoceptor antagonist . This means it interacts with alpha-1 adrenoceptors, proteins that play a crucial role in the sympathetic nervous system. By blocking these receptors, this compound can inhibit the biochemical reactions that these proteins are involved in .
Cellular Effects
As an alpha-1 adrenoceptor antagonist, this compound can influence cell function by modulating cell signaling pathways associated with these receptors . This can have an impact on gene expression and cellular metabolism, particularly in cells that have a high density of alpha-1 adrenoceptors .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to alpha-1 adrenoceptors and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in a variety of signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of alpha-1 adrenoceptors
Preparation Methods
Indoramin hydrochloride is commonly synthesized from tryptophol. The synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl compound derived from tryptophol, resulting in a quaternary pyridinium salt. This intermediate is then hydrogenated using a Raney nickel catalyst to produce indoramin . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and efficacy.
Chemical Reactions Analysis
Indoramin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation, as seen in its synthesis.
Scientific Research Applications
Indoramin hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of alpha-1 adrenoceptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used to treat hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of pharmaceuticals targeting alpha-1 adrenoceptors.
Comparison with Similar Compounds
Indoramin hydrochloride is unique due to its specific action on alpha-1 adrenoceptors without causing reflex tachycardia. Similar compounds include:
Prazosin: Another alpha-1 adrenoceptor antagonist used for hypertension and benign prostatic hyperplasia.
Methyldopa: Used for hypertension but has a different mechanism of action.
Propranolol: A beta-blocker used for hypertension and other cardiovascular conditions.
This compound stands out for its direct myocardial depression action and its ability to manage blood pressure without significant reflex tachycardia .
Properties
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSFHAKSSWOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046504 | |
Record name | Indoramin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-52-2 | |
Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoramin hydrochloride [USAN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoramin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDORAMIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indoramin hydrochloride?
A1: this compound functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]
Q2: How does this compound impact renal function in hypertensive individuals?
A2: Studies show that short-term treatment with this compound can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.
Q3: Does this compound demonstrate any anti-arrhythmic properties?
A3: Yes, this compound has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []
Q4: Are there any notable effects of this compound on peripheral blood flow?
A4: this compound has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []
Q5: Does this compound interact with other receptor systems besides α-adrenoceptors?
A5: While primarily an α1-adrenoceptor antagonist, this compound exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []
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